
Biotin-Oxytocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-Oxytocin is a compound where oxytocin, a neuropeptide hormone, is N-terminally labeled with biotin. Oxytocin is a 9-amino acid peptide primarily synthesized in the hypothalamic neurons and secreted by the posterior pituitary gland. It plays a crucial role in various physiological processes, including uterine contractions during childbirth, lactation, and social behaviors such as trust and bonding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-Oxytocin involves the conjugation of biotin to the N-terminal of oxytocin. This process typically uses solid-phase peptide synthesis (SPPS) techniques. The biotinylation is achieved through the formation of an amide bond between the biotin molecule and the amino group of the oxytocin peptide. The reaction conditions often include the use of coupling reagents like carbodiimides and catalysts to facilitate the conjugation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Biotin-Oxytocin undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues in oxytocin can be oxidized.
Reduction: The disulfide bridge can also be reduced to yield free thiol groups.
Substitution: Biotinylation itself is a substitution reaction where the biotin molecule replaces a hydrogen atom on the amino group of oxytocin.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Carbodiimides and catalysts for biotinylation.
Major Products:
Oxidation: Oxidized oxytocin with a disulfide bridge.
Reduction: Reduced oxytocin with free thiol groups.
Substitution: Biotinylated oxytocin (this compound).
Applications De Recherche Scientifique
Biotin-Oxytocin has a wide range of applications in scientific research:
Chemistry: Used as a probe in biochemical assays to study protein-protein interactions.
Biology: Helps in the study of oxytocin receptors and their distribution in various tissues.
Medicine: Investigated for its potential therapeutic effects in conditions like autism, anxiety, and social disorders.
Industry: Utilized in the development of diagnostic kits and biosensors
Mécanisme D'action
Biotin-Oxytocin exerts its effects by binding to oxytocin receptors (OXTR), which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways involving the release of calcium ions and the activation of protein kinases. This leads to various physiological responses, including uterine contractions, milk ejection, and modulation of social behaviors .
Comparaison Avec Des Composés Similaires
Oxytocin: The parent compound without biotin labeling.
Vasopressin: Another neuropeptide with similar structure but different physiological effects.
Biotinylated Peptides: Other peptides labeled with biotin for research purposes.
Uniqueness: Biotin-Oxytocin is unique due to its dual functionality. The biotin label allows for easy detection and purification, while the oxytocin moiety retains its biological activity. This makes it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C53H80N14O14S3 |
|---|---|
Poids moléculaire |
1233.5 g/mol |
Nom IUPAC |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H80N14O14S3/c1-5-27(4)42-49(78)59-30(16-17-39(54)70)45(74)60-33(21-40(55)71)46(75)62-35(50(79)67-18-8-9-36(67)48(77)61-31(19-26(2)3)44(73)58-22-41(56)72)24-83-84-25-53(57,38(69)11-7-6-10-37-43-34(23-82-37)64-52(81)66-43)51(80)63-32(47(76)65-42)20-28-12-14-29(68)15-13-28/h12-15,26-27,30-37,42-43,68H,5-11,16-25,57H2,1-4H3,(H2,54,70)(H2,55,71)(H2,56,72)(H,58,73)(H,59,78)(H,60,74)(H,61,77)(H,62,75)(H,63,80)(H,65,76)(H2,64,66,81)/t27-,30-,31-,32-,33-,34-,35-,36-,37-,42-,43-,53+/m0/s1 |
Clé InChI |
QUMGBJXFSWOGMP-YFWSCAFSSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)(C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)(C(=O)CCCCC3C4C(CS3)NC(=O)N4)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


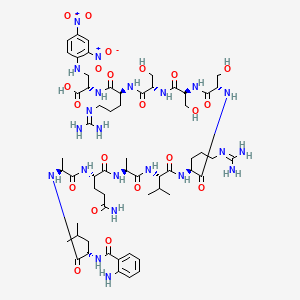
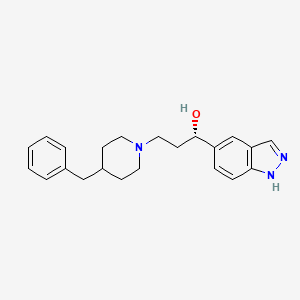
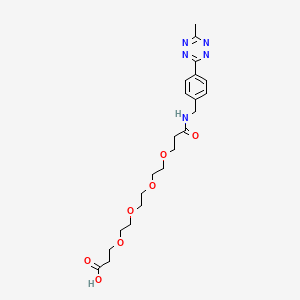
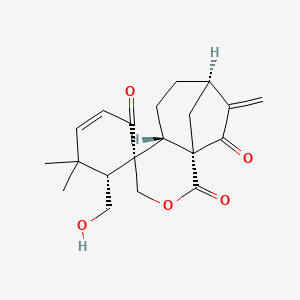
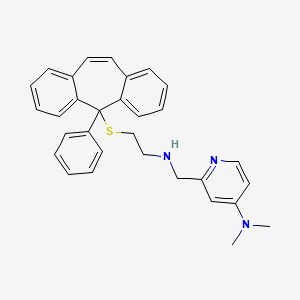

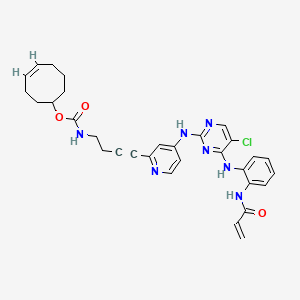
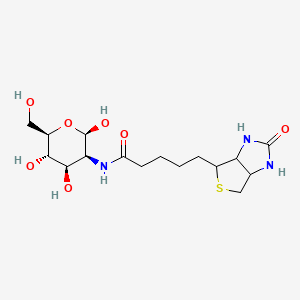
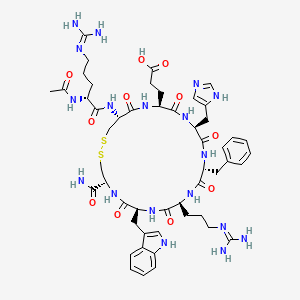
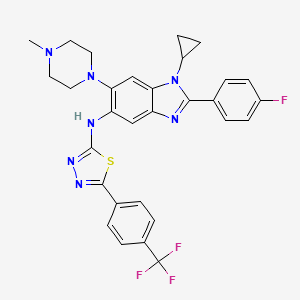
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
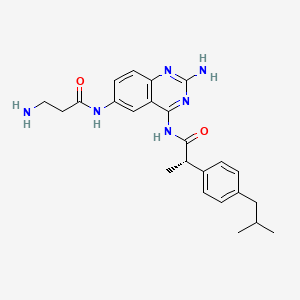
![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
